2-Aminobenzothiazole-6-carbonitrile
Overview
Description
Esmolol is a cardioselective beta-adrenergic blocker, commonly marketed under the trade name Brevibloc. It is primarily used for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension . Esmolol has a rapid onset but short duration of action, making it suitable for acute settings .
Scientific Research Applications
Esmolol is extensively used in medical research, particularly in studies related to cardiac function. It has been evaluated for its effects on cardiac function in patients with septic cardiomyopathy . Additionally, esmolol has been studied for its hemodynamic and anti-inflammatory effects in hyperkinetic septic shock . Its short duration of action and cardioselectivity make it a valuable tool in clinical research for managing acute cardiac conditions.
Safety and Hazards
Future Directions
2-Aminobenzothiazole and its derivatives, including 2-Aminobenzothiazole-6-carbonitrile, have gained popularity due to their prominent medicinal importance . They are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that they may have significant potential for future research and development in drug discovery .
Mechanism of Action
Target of Action
2-Aminobenzothiazole-6-carbonitrile is a derivative of 2-aminobenzothiazole, which has been found to interact with a diverse range of protein targets, including tyrosine kinases such as EGFR, CSF1R, VEGFR-2, MET, and FAK, serine/threonine kinases such as Aurora, CK, CDK, DYRK2, and RAF, mutant p53 protein, BCL-XL, PI3K kinase, HSP90, NSD1, HDAC . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and signal transduction.
Mode of Action
It is known that 2-aminobenzothiazole derivatives exhibit a broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . The compound likely interacts with its targets, leading to changes in their function and subsequent alterations in cellular processes.
Pharmacokinetics
It is also an inhibitor of CYP1A2 . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given its interaction with a wide range of protein targets . These effects could include alterations in cell proliferation, apoptosis, inflammation, and signal transduction.
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole compounds, particularly 2-aminobenzothiazole derivatives, have attracted interest for their versatility in generating novel anticancer agents .
Cellular Effects
For instance, they have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can have long-term effects on cellular function .
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Esmolol hydrochloride can be synthesized through a series of organic reactions. One method involves the reaction of p-bromophenol with methyl acrylate in the presence of a palladium catalyst and a phosphine ligand to generate 3-(4-hydroxyphenyl) methyl acrylate. This intermediate is then hydrogenated in the presence of a palladium-carbon catalyst to obtain 4-hydroxy methyl phenylpropionate . The final product, esmolol hydrochloride, is obtained through further reactions and purification steps .
Chemical Reactions Analysis
Esmolol undergoes rapid hydrolysis of its ester linkage, catalyzed by esterases found in the cytosol of red blood cells . This hydrolysis results in the formation of a free acid and methanol. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. The primary reaction of esmolol is its hydrolysis, which is stereoselective and varies among different species .
Comparison with Similar Compounds
Esmolol is often compared with other beta-adrenergic blockers such as landiolol and propranolol. Landiolol, like esmolol, is a short-acting beta-1 selective antagonist but has a higher selectivity for beta-1 receptors and does not exhibit pharmacochaperoning activity . Propranolol, on the other hand, is a non-selective beta blocker with a longer duration of action . The unique feature of esmolol is its rapid onset and short duration of action, making it suitable for acute interventions.
Similar Compounds
- Landiolol
- Propranolol
- Metoprolol
- Atenolol
Esmolol’s rapid metabolism and short half-life distinguish it from these similar compounds, providing a unique advantage in clinical settings where quick and reversible beta-blockade is desired.
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCZZHSWGWCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401970 | |
Record name | 2-aminobenzothiazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19759-66-1 | |
Record name | 2-aminobenzothiazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminobenzothiazole-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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